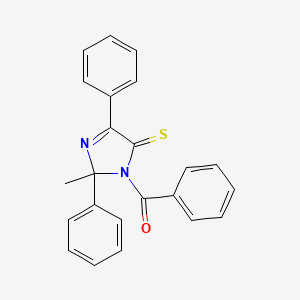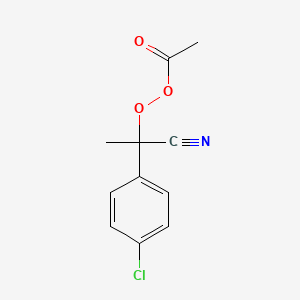
1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate is an organic compound characterized by the presence of a chlorophenyl group, a cyano group, and an ethaneperoxoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by the addition of hydrogen peroxide to form the ethaneperoxoate group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels required for various applications.
化学反応の分析
Types of Reactions: 1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate undergoes several types of chemical reactions, including:
Oxidation: The ethaneperoxoate group can be oxidized to form various oxidized derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) are commonly used.
Major Products:
Oxidation: Oxidized derivatives of the ethaneperoxoate group.
Reduction: Amine derivatives from the reduction of the cyano group.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate involves its interaction with specific molecular targets and pathways. The ethaneperoxoate group can generate reactive oxygen species (ROS), which can interact with cellular components, leading to various biological effects. The cyano group can also interact with enzymes and proteins, affecting their function and activity.
類似化合物との比較
1-(4-Chlorophenyl)ethanone: Shares the chlorophenyl group but lacks the cyano and ethaneperoxoate groups.
1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone: Contains a similar chlorophenyl group but has different substituents.
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: Contains the chlorophenyl group but is part of a different chemical class.
特性
CAS番号 |
58422-80-3 |
|---|---|
分子式 |
C11H10ClNO3 |
分子量 |
239.65 g/mol |
IUPAC名 |
[1-(4-chlorophenyl)-1-cyanoethyl] ethaneperoxoate |
InChI |
InChI=1S/C11H10ClNO3/c1-8(14)15-16-11(2,7-13)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |
InChIキー |
NARGGKXVLBHLSG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OOC(C)(C#N)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
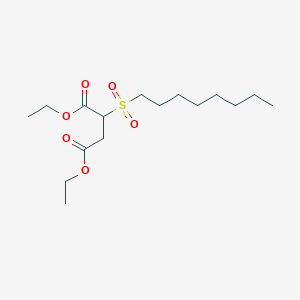

![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)
![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
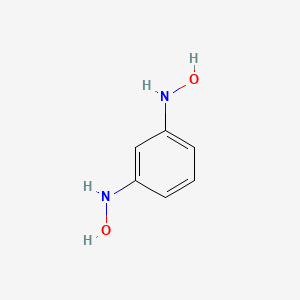
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
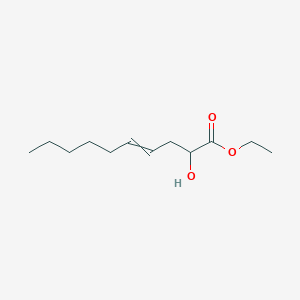
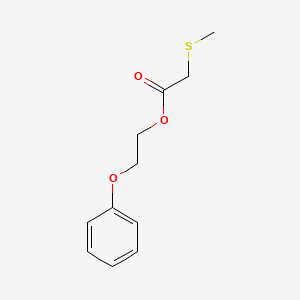
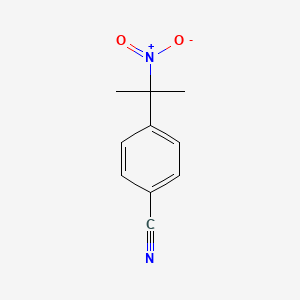
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
